ITIC-4F

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-[[20-[[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C94H78F4N4O2S4/c1-5-9-13-17-21-55-25-33-61(34-26-55)93(62-35-27-56(28-36-62)22-18-14-10-6-2)75-45-72-76(46-71(75)89-85(93)91-81(107-89)43-65(105-91)41-73-83(59(51-99)52-100)67-47-77(95)79(97)49-69(67)87(73)103)94(63-37-29-57(30-38-63)23-19-15-11-7-3,64-39-31-58(32-40-64)24-20-16-12-8-4)86-90(72)108-82-44-66(106-92(82)86)42-74-84(60(53-101)54-102)68-48-78(96)80(98)50-70(68)88(74)104/h25-50H,5-24H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZQXSUYCMNTCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)C=C7C(=C(C#N)C#N)C8=CC(=C(C=C8C7=O)F)F)C(C9=C4SC1=C9SC(=C1)C=C1C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)F)F)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C94H78F4N4O2S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1499.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ITIC-4F: A Technical Guide to a High-Performance Non-Fullerene Acceptor

An In-depth Technical Guide for Researchers and Scientists

ITIC-4F, a prominent member of the A-D-A (acceptor-donor-acceptor) family of non-fullerene acceptors (NFAs), has garnered significant attention within the organic electronics community. Its unique chemical structure and favorable electronic properties have positioned it as a key material in the development of high-efficiency organic solar cells (OSCs). This guide provides a comprehensive overview of this compound, including its chemical structure, key properties, synthesis, and application in state-of-the-art organic photovoltaic devices.

Chemical Structure and Core Properties

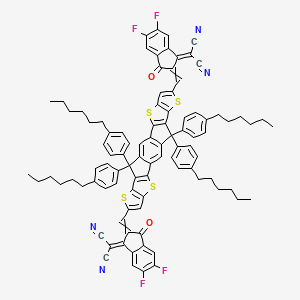

This compound, systematically named 3,9-bis(2-methylene-((3-(1,1-dicyanomethylene)-6,7-difluoro)-indanone))-5,5,11,11-tetrakis(4-hexylphenyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene, is a derivative of the well-known ITIC molecule.[1][2] The core of this compound consists of a rigid and electron-rich indacenodithienothiophene (IDTT) unit, which acts as the central donor component.[3] This core is flanked by two electron-withdrawing 2-(3-(1,1-dicyanomethylene)-6,7-difluoro-indan-1-one) units, which serve as the acceptor moieties. The presence of four fluorine atoms on the terminal acceptor units is a key feature of this compound, distinguishing it from its parent compound, ITIC.[3] This fluorination enhances the molecule's electron-accepting properties and influences its energy levels and intermolecular interactions.[3]

The structural and electronic properties of this compound are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | 2-[(2Z)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.0³,¹³.0⁴,¹¹.0⁶,¹⁰.0¹⁶,²³.0¹⁸,²²]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile |

| Synonyms | IT-4F, ITIC-2F |

| CAS Number | 2097998-59-7 |

| Molecular Formula | C₉₄H₇₈F₄N₄O₂S₄ |

| Molecular Weight | 1499.90 g/mol |

| Electronic and Physical Properties | Value |

| HOMO Energy Level | -5.66 eV |

| LUMO Energy Level | -4.14 eV |

| Bandgap | ~1.52 eV |

| Absorption Maximum (Film) | ~700-750 nm |

| Electron Mobility (µe) | 2.9 x 10⁻⁴ cm² V⁻¹ s⁻¹ (variable with processing)[4] |

Synthesis of this compound

While detailed, step-by-step synthesis protocols for proprietary materials like this compound are often not publicly disclosed, a representative synthesis can be inferred from the synthesis of similar ITIC derivatives.[5] The synthesis generally involves a multi-step process culminating in a condensation reaction between the central electron-donating core and the terminal electron-accepting end-groups.

A plausible synthetic pathway is outlined below:

Caption: A simplified representation of the synthetic pathway to this compound.

The key final step is typically a Knoevenagel condensation reaction between the dialdehyde derivative of the IDTT core and the fluorinated indanone end-groups in the presence of a base such as pyridine or piperidine.

Performance in Organic Solar Cells

This compound has demonstrated exceptional performance as a non-fullerene acceptor in organic solar cells, frequently achieving power conversion efficiencies (PCEs) exceeding 13% when paired with suitable polymer donors like PBDB-T-SF.[2][6] The improved performance of this compound compared to ITIC is attributed to its enhanced absorption coefficient and a more red-shifted absorption spectrum, which allows for more efficient light harvesting.[1][2] Furthermore, the deeper HOMO and LUMO energy levels of this compound provide a better energetic alignment with many high-performance polymer donors, facilitating efficient charge transfer and reducing voltage losses.[2]

A typical high-performance device architecture is an inverted structure, as depicted below:

Caption: Inverted device architecture for a high-efficiency this compound based solar cell.

The working principle of such a device is illustrated in the following diagram:

Caption: The fundamental working principle of an organic solar cell.

Experimental Protocols

Device Fabrication

The following is a representative protocol for the fabrication of a high-performance inverted organic solar cell using PBDB-T-SF as the donor and this compound as the acceptor.[7]

-

Substrate Preparation: Patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried with nitrogen and treated with UV-ozone for 20 minutes.

-

Electron Transport Layer (ETL) Deposition: A ZnO precursor solution is spin-coated onto the cleaned ITO substrates and annealed at 200°C for 60 minutes in air to form a dense ZnO layer.

-

Active Layer Deposition: A blend solution of PBDB-T-SF and this compound (typically in a 1:1 weight ratio) in a solvent such as chlorobenzene with a small amount of an additive like 1,8-diiodooctane (DIO) is prepared. This solution is then spin-coated onto the ZnO layer in a nitrogen-filled glovebox. The film is subsequently annealed at a specific temperature (e.g., 100°C) for a set duration (e.g., 10 minutes).

-

Hole Transport Layer (HTL) Deposition: A thin layer of molybdenum trioxide (MoO₃) is thermally evaporated on top of the active layer under high vacuum.

-

Cathode Deposition: Finally, an aluminum (Al) cathode is thermally evaporated on top of the MoO₃ layer through a shadow mask to define the device area.

Characterization

The performance and properties of the fabricated devices and the materials are characterized using a suite of techniques:

-

Current Density-Voltage (J-V) Characteristics: Measured under simulated AM 1.5G solar illumination (100 mW/cm²) to determine key photovoltaic parameters such as open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

-

External Quantum Efficiency (EQE): Measured to determine the ratio of collected charge carriers to incident photons at each wavelength.

-

UV-Vis Absorption Spectroscopy: Used to characterize the light absorption properties of the donor, acceptor, and blend films.

-

Atomic Force Microscopy (AFM): Employed to investigate the surface morphology and phase separation of the active layer.

-

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): Used to probe the molecular packing and crystallinity of the thin films.

The general experimental workflow for device fabrication and characterization is as follows:

Caption: A typical experimental workflow for the fabrication and characterization of this compound based organic solar cells.

Conclusion

This compound stands out as a highly promising non-fullerene acceptor for organic solar cells, offering a pathway to high power conversion efficiencies. Its well-defined A-D-A structure, coupled with the strategic fluorination of its end-groups, results in favorable electronic and optical properties. The ability to achieve high performance in inverted device architectures with common processing techniques makes it an attractive material for the advancement of organic photovoltaic technology. Further research into new donor pairings and device optimization strategies will likely continue to unlock the full potential of this remarkable molecule.

References

- 1. ossila.com [ossila.com]

- 2. ossila材料this compound,ITIC-2F,IT-4F_深圳市泽任科技有限公司 [zrswnz.com]

- 3. Recent Progress in Semitransparent Organic Solar Cells: Photoabsorbent Materials and Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of ITIC Derivatives with Extended π-Conjugation as Non-Fullerene Acceptors for Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. novapuri.com [novapuri.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of ITIC-4F

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of ITIC-4F, a prominent non-fullerene acceptor in the field of organic photovoltaics. The following sections detail the chemical structure, a plausible multi-step synthesis protocol, and purification methods, supported by quantitative data and visual workflows.

This compound: Chemical Profile

This compound, also known as ITIC-2F or IT-4F, is a derivative of the ITIC molecule. The introduction of fluorine atoms enhances its electron-accepting properties and influences its molecular packing, leading to improved performance in organic solar cells.[1]

| Parameter | Value |

| Full Chemical Name | 3,9-bis(2-methylene-((3-(1,1-dicyanomethylene)-6,7-difluoro)-indanone))-5,5,11,11-tetrakis(4-hexylphenyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene |

| CAS Number | 2097998-59-7 |

| Molecular Formula | C₉₄H₇₈F₄N₄O₂S₄ |

| Purity | >99% (as determined by ¹H NMR)[1] |

Synthesis of this compound: A Multi-Step Approach

Caption: Synthesis pathway of this compound.

Experimental Protocols

Step 1: Synthesis of the Brominated Fluorinated Acceptor Moiety

-

Reaction Setup: To a three-necked flask under a nitrogen atmosphere, add 5-bromothiophene-2-carbaldehyde, 2-(6,7-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile, chloroform, and pyridine.

-

Reaction Conditions: The mixture is refluxed for 12 hours.

-

Work-up and Isolation: After cooling to room temperature, the resulting precipitate is filtered.

-

Purification: The collected solid is washed with a solution of chloroform and triethylamine (50:1 v/v) to yield the brominated fluorinated acceptor as an orange solid.

Step 2: Synthesis of this compound via Stille Coupling

-

Reaction Setup: In a three-necked flask under a nitrogen atmosphere, combine the brominated fluorinated acceptor from Step 1, the indacenodithiophene-ditin (IDTT-ditin) core, and anhydrous toluene.

-

Degassing: Deoxygenate the mixture for 30 minutes.

-

Catalyst Addition: Add the palladium catalyst, Pd₂(dba)₃, and the phosphine ligand, P(o-tol)₃.

-

Reaction Conditions: Heat the mixture to 110°C and stir for 24 hours.

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture is precipitated in methanol.

Purification of this compound

The final purification of this compound is crucial to achieve the high purity required for optimal performance in electronic devices. A multi-step purification process involving column chromatography and recrystallization is typically employed.

Caption: Purification workflow for this compound.

Detailed Purification Methodologies

1. Column Chromatography:

-

Stationary Phase: Silica gel.

-

Eluent: Chloroform.

-

Procedure: The crude product is dissolved in a minimal amount of chloroform and loaded onto a silica gel column. The column is then eluted with chloroform to separate the desired product from impurities.

2. Recrystallization:

-

Solvent: Chloroform.

-

Procedure: The product obtained from column chromatography is dissolved in a minimal amount of hot chloroform. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The resulting crystals are collected by filtration and dried under vacuum.

Quantitative Data Summary

The following table summarizes the typical yields for the synthesis of an ITIC analogue, which can be considered representative for the synthesis of this compound.[2]

| Reaction Step | Product | Typical Yield |

| Knoevenagel Condensation | Brominated Acceptor Moiety | 69% |

| Stille Coupling | ITIC Analogue | 75% |

Characterization

The final product should be characterized to confirm its identity and purity. The following techniques are typically employed:

-

¹H NMR Spectroscopy: To confirm the molecular structure.

-

Mass Spectrometry (MALDI-TOF): To verify the molecular weight.

This guide provides a detailed framework for the synthesis and purification of this compound. Researchers should adapt these protocols based on their specific laboratory conditions and available starting materials. Careful execution of the synthesis and purification steps is paramount to obtaining high-purity this compound for advanced research and development applications.

References

Unveiling the Electronic Landscape of ITIC-4F: A Technical Guide to HOMO/LUMO Energy Levels

For Immediate Release

This technical guide provides a comprehensive overview of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the non-fullerene acceptor (NFA) ITIC-4F. Aimed at researchers, scientists, and professionals in organic electronics and drug development, this document details the critical electronic parameters of this compound, outlines the experimental methodologies for their determination, and presents a logical workflow for the characterization of such materials.

Introduction to this compound

This compound, or 3,9-bis(2-methylene-((3-(1,1-dicyanomethylene)-6,7-difluoro)-indanone))-5,5,11,11-tetrakis(4-hexylphenyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene, is a prominent small molecule acceptor in the field of organic photovoltaics (OPVs). Its molecular structure, characterized by a fused-ring core and electron-withdrawing end groups, contributes to its excellent light-absorbing properties and electron-accepting capabilities. The energy levels of its frontier molecular orbitals, HOMO and LUMO, are pivotal in determining the open-circuit voltage (Voc), charge transfer efficiency, and overall performance of OPV devices. Fluorination of the end groups in this compound leads to a deeper HOMO and LUMO energy levels compared to its parent compound ITIC, which generally results in improved device stability and efficiency.[1]

Quantitative Data: HOMO and LUMO Energy Levels of this compound

The HOMO and LUMO energy levels of this compound have been determined by various research groups using electrochemical and spectroscopic techniques. The following table summarizes the reported values.

| HOMO (eV) | LUMO (eV) | Experimental Method | Reference |

| -5.66 | -4.14 | Cyclic Voltammetry (CV) | [1] |

| -5.69 | -4.07 | Cyclic Voltammetry (CV) | |

| -5.73 | -4.02 | Not Specified |

Note: Variations in reported values can arise from differences in experimental conditions, including solvent, electrolyte, reference electrode, and calibration methods.

Experimental Protocols for Energy Level Determination

The determination of HOMO and LUMO energy levels of organic semiconductors like this compound primarily relies on two key experimental techniques: Cyclic Voltammetry (CV) and Ultraviolet Photoelectron Spectroscopy (UPS).

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a molecule. From the onset potentials of oxidation and reduction, the HOMO and LUMO energy levels can be estimated.

Methodology:

-

Solution Preparation:

-

Dissolve this compound in a suitable solvent, such as chloroform or chlorobenzene, to a concentration of approximately 1-5 mg/mL.

-

Prepare an electrolyte solution by dissolving a supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP), in an anhydrous, deoxygenated solvent like acetonitrile or dichloromethane.

-

-

Electrochemical Cell Setup:

-

A standard three-electrode cell is employed, consisting of:

-

Working Electrode: A glassy carbon electrode or a platinum button electrode.

-

Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode. Ferrocene/ferrocenium (Fc/Fc⁺) is often used as an internal reference for calibration.

-

Counter Electrode: A platinum wire or foil.

-

-

-

Measurement Procedure:

-

The this compound solution is either directly measured or a thin film of the material is cast onto the working electrode.

-

The electrolyte solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.

-

The potential is swept linearly with time between a set starting and ending potential, and then the scan is reversed.

-

The resulting current is measured as a function of the applied potential, generating a cyclic voltammogram.

-

-

Data Analysis:

-

The onset oxidation potential (Eoxonset) and onset reduction potential (Eredonset) are determined from the voltammogram.

-

The HOMO and LUMO energy levels are calculated using the following empirical equations, often with reference to the ferrocene standard (E1/2(Fc/Fc⁺) ≈ 4.8 eV below vacuum):

-

EHOMO = -[Eoxonset - E1/2(Fc/Fc⁺) + 4.8] (eV)

-

ELUMO = -[Eredonset - E1/2(Fc/Fc⁺) + 4.8] (eV)

-

-

Ultraviolet Photoelectron Spectroscopy (UPS)

UPS is a surface-sensitive technique that measures the kinetic energy of photoelectrons emitted from a sample upon irradiation with ultraviolet light to determine the material's valence band structure and, consequently, the HOMO level.

Methodology:

-

Sample Preparation:

-

A thin film of this compound is deposited on a conductive substrate, such as indium tin oxide (ITO) coated glass or a metal foil (e.g., gold or silver).

-

The film can be prepared by various methods, including spin coating, drop casting, or thermal evaporation, from a solution of this compound in a suitable solvent (e.g., chloroform). The film thickness is typically in the range of 10-100 nm.

-

-

Instrumentation and Measurement:

-

The measurement is performed in an ultra-high vacuum (UHV) chamber to avoid surface contamination.

-

A UV light source, typically a helium discharge lamp (He I at 21.22 eV or He II at 40.8 eV), is used to irradiate the sample.

-

An electron energy analyzer measures the kinetic energy distribution of the emitted photoelectrons.

-

-

Data Analysis:

-

The UPS spectrum plots the number of emitted electrons as a function of their binding energy.

-

The HOMO level is determined from the onset of the highest energy peak in the valence band region of the spectrum. The binding energy at this onset, relative to the Fermi level of the substrate, corresponds to the ionization potential of the material.

-

The LUMO level cannot be directly measured by UPS but can be estimated by adding the optical bandgap (determined from UV-Vis absorption spectroscopy) to the HOMO level.

-

Workflow for this compound Characterization

The following diagram illustrates a typical experimental workflow for the comprehensive characterization of the electronic and photophysical properties of a non-fullerene acceptor like this compound.

This comprehensive approach, from material synthesis and purification to detailed characterization and device testing, allows for a thorough understanding of the structure-property relationships that govern the performance of this compound in organic electronic devices. The accurate determination of its HOMO and LUMO energy levels is a critical step in the rational design and optimization of next-generation organic solar cells.

References

An In-Depth Technical Guide to the Optical Absorption Spectrum of ITIC-4F

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the optical absorption properties of ITIC-4F, a high-performance non-fullerene acceptor (NFA) pivotal in the advancement of organic electronics. This document details the core characteristics of its absorption spectrum, outlines methodologies for its characterization, and illustrates the relationship between its optical properties and device performance.

Core Concepts: The Optical Signature of a Leading NFA

This compound, a derivative of ITIC, is engineered for enhanced performance in organic photovoltaic (OPV) devices.[1][2] Its chemical structure, featuring fluorine atoms on the end groups, significantly influences its electronic and optical properties.[3] This strategic fluorination leads to a more electron-deficient nature, which in turn results in a broader and more red-shifted absorption spectrum compared to its predecessor, ITIC.[1][2] This enhanced absorption in the visible and near-infrared regions is a key factor in its ability to achieve high power conversion efficiencies in organic solar cells.[1][2]

The absorption spectrum of this compound is characterized by two main peaks, often referred to as the 0-0 and 0-1 transitions.[3] The 0-0 transition, occurring at a higher wavelength, is typically the stronger of the two.[3] The position and intensity of these peaks can be influenced by the material's environment (solution or thin film) and processing conditions, such as annealing.[3]

Quantitative Optical Absorption Data

The following table summarizes the key quantitative data reported for the optical absorption spectrum of this compound in both solution and thin-film states.

| Parameter | Solution | Thin Film | References |

| Absorption Maximum (λmax) | ~670 nm (in Chlorobenzene) | ~720 nm (as-cast) | [4] |

| Absorption Range | 550 - 750 nm | Extends into the near-infrared, up to ~800 nm | [4][5] |

| 0-0 Transition Peak | ~670 nm | ~720 nm | [4] |

| 0-1 Transition (Shoulder) | ~600 nm | Not explicitly stated | [4] |

| Optical Bandgap (Eg) | Not explicitly stated | ~1.59 eV (for ITIC, as a reference) | [6] |

Experimental Protocol: Measuring the Optical Absorption Spectrum of this compound Thin Films

This section provides a detailed methodology for the characterization of the optical absorption spectrum of this compound thin films using UV-Vis-NIR spectrophotometry.

1. Materials and Equipment

-

This compound powder

-

High-purity solvent (e.g., chloroform, chlorobenzene)

-

Substrates (e.g., quartz or glass slides)

-

Syringe filters (e.g., 0.2 µm PTFE)

-

Precision balance

-

Sonicator

-

Spin coater

-

Hotplate

-

UV-Vis-NIR spectrophotometer with a thin-film holder

2. Sample Preparation

-

Solution Preparation:

-

Accurately weigh a specific amount of this compound powder and dissolve it in a known volume of a suitable solvent (e.g., chloroform) to achieve the desired concentration (e.g., 10 mg/mL).

-

Sonicate the solution for an extended period to ensure complete dissolution.

-

Filter the solution using a syringe filter to remove any particulate matter.

-

-

Substrate Cleaning:

-

Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

-

Dry the substrates with a stream of nitrogen gas.

-

Treat the substrates with UV-ozone for a specified time to remove any remaining organic residues and improve the surface wettability.

-

-

Thin-Film Deposition:

-

Place a cleaned substrate on the spin coater chuck.

-

Dispense a specific volume of the this compound solution onto the center of the substrate.

-

Spin-coat the solution at a defined speed and for a specific duration to achieve the desired film thickness. The film thickness can be controlled by varying the solution concentration and spin speed.[7]

-

If required, anneal the thin film on a hotplate at a specific temperature for a set time to control the film morphology and crystallinity.

-

3. Measurement Procedure

-

Turn on the spectrophotometer and allow the lamps to stabilize.

-

Perform a baseline correction using a clean, empty substrate identical to the one used for the sample.

-

Mount the this compound thin film sample in the spectrophotometer's thin-film holder, ensuring the light beam passes through the film.

-

Acquire the absorption spectrum over the desired wavelength range (e.g., 300-1100 nm).

4. Data Analysis

-

The absorbance (A) is plotted as a function of wavelength (λ).

-

Identify the wavelengths of the main absorption peaks (λmax).

-

The optical bandgap (Eg) can be estimated from the onset of absorption using a Tauc plot analysis.

Visualizing the Process and Impact

To better understand the experimental process and the significance of this compound's optical properties, the following diagrams are provided.

Conclusion

The distinct optical absorption characteristics of this compound, particularly its broad and red-shifted spectrum, are fundamental to its success as a non-fullerene acceptor in high-performance organic solar cells.[1][2] Understanding and accurately characterizing this property through standardized experimental protocols are crucial for the continued development and optimization of organic electronic devices. This guide provides the foundational knowledge and methodologies for researchers and professionals working with this key material.

References

- 1. ossila.com [ossila.com]

- 2. novapuri.com [novapuri.com]

- 3. Structure dependent photostability of ITIC and this compound - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00458H [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent Progress in Semitransparent Organic Solar Cells: Photoabsorbent Materials and Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ossila.com [ossila.com]

Navigating the Solubility Landscape of ITIC-4F: A Technical Guide for Researchers

An in-depth examination of the solubility characteristics of the non-fullerene acceptor ITIC-4F in common organic solvents, providing critical data and standardized protocols for researchers and developers in organic electronics.

Introduction

This compound, a prominent non-fullerene acceptor (NFA) in the field of organic photovoltaics (OPVs), has garnered significant attention for its role in achieving high power conversion efficiencies. The solution-processability of this compound is a key attribute for the fabrication of efficient and scalable organic electronic devices. A thorough understanding of its solubility in various organic solvents is paramount for optimizing thin-film morphology and, consequently, device performance. This technical guide provides a comprehensive overview of the solubility of this compound, presenting quantitative data, detailed experimental protocols, and a visual representation of the solution preparation workflow.

Quantitative Solubility of this compound

The solubility of this compound is a critical parameter for preparing solutions for device fabrication, influencing factors such as concentration, aggregation, and the resulting solid-state morphology. While extensive quantitative data across a wide range of solvents remains an area of active research, this guide compiles available information to provide a baseline for laboratory work.

A notable data point indicates that this compound is soluble in chlorobenzene at a concentration of approximately 13 mg/mL, a common concentration used for fabricating organic solar cells.[1] Qualitative assessments have shown that this compound dissolves well in several common organic solvents.

For a clearer comparison, the following table summarizes the known solubility characteristics of this compound. It is important to note that solubility can be influenced by factors such as temperature, purity of the solute and solvent, and the presence of additives.

| Organic Solvent | Chemical Formula | Boiling Point (°C) | Known Solubility of this compound |

| Chloroform | CHCl₃ | 61.2 | Good |

| Chlorobenzene | C₆H₅Cl | 131.7 | ~13 mg/mL[1] |

| o-Dichlorobenzene | C₆H₄Cl₂ | 180.5 | Good |

| Tetrahydrofuran (THF) | C₄H₈O | 66 | Information not available |

| Toluene | C₇H₈ | 110.6 | Information not available |

Note: "Good" indicates that the solvent is commonly and effectively used for dissolving this compound in research settings, though specific quantitative values are not publicly available.

Experimental Protocols

Standardized protocols are essential for reproducible research and development. Below are detailed methodologies for determining the solubility of this compound and for preparing solutions for device fabrication.

Protocol for Determining the Solubility of this compound

This protocol outlines a standard laboratory procedure for quantitatively determining the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound powder

-

Selected organic solvent (e.g., chloroform, chlorobenzene)

-

Small, sealable vials (e.g., 2 mL glass vials)

-

Magnetic stir plate and stir bars

-

Temperature-controlled environment (e.g., hot plate with temperature probe, oil bath)

-

Microbalance

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Filtration system (e.g., syringe filters with appropriate membrane)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh a known amount of this compound powder and add it to a vial.

-

Add a specific volume of the chosen organic solvent to the vial to create a solution where the this compound is in excess (i.e., some solid material remains undissolved).

-

Add a small magnetic stir bar to the vial.

-

-

Equilibration:

-

Seal the vial to prevent solvent evaporation.

-

Place the vial on a magnetic stir plate within a temperature-controlled environment set to the desired temperature (e.g., 25 °C, 50 °C).

-

Stir the solution vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved this compound is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, stop the stirring and allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.2 µm PTFE filter) into a clean, pre-weighed vial to remove any remaining microscopic particles.

-

-

Concentration Determination (Gravimetric Method):

-

Weigh the vial containing the filtered solution.

-

Carefully evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent.

-

Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved this compound.

-

Calculate the solubility in mg/mL by dividing the mass of the dissolved this compound by the initial volume of the supernatant collected.

-

-

Concentration Determination (UV-Vis Spectroscopy Method):

-

Create a series of standard solutions of this compound with known concentrations in the same solvent.

-

Measure the absorbance of these standard solutions at the wavelength of maximum absorption (λmax) for this compound.

-

Plot a calibration curve of absorbance versus concentration.

-

Dilute a known volume of the filtered supernatant to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

Protocol for Preparing this compound Solutions for Device Fabrication

This protocol describes a common method for preparing this compound solutions for use in techniques like spin coating for the fabrication of organic solar cells.

Materials:

-

This compound powder

-

High-purity organic solvent (e.g., chloroform, chlorobenzene)

-

Volumetric flask or vial

-

Magnetic stir plate and stir bar

-

Hot plate (optional, for gentle heating)

Procedure:

-

Weighing and Dissolving:

-

Accurately weigh the desired amount of this compound powder needed to achieve the target concentration (e.g., 13 mg).

-

Transfer the powder to a clean volumetric flask or vial.

-

Add the calculated volume of the chosen solvent (e.g., 1 mL of chlorobenzene) to the flask.

-

Add a small magnetic stir bar.

-

-

Stirring and Heating:

-

Seal the flask or vial to prevent solvent evaporation.

-

Place the container on a magnetic stir plate and stir the solution.

-

For many applications, stirring overnight at room temperature is sufficient for complete dissolution.

-

To expedite dissolution or for higher concentrations, gentle heating (e.g., 40-60 °C) can be applied while stirring. It is crucial to monitor the solution to avoid solvent boiling and degradation of the material.

-

-

Filtration (Optional but Recommended):

-

Before use in device fabrication, it is often beneficial to filter the solution through a syringe filter (e.g., 0.2 or 0.45 µm PTFE filter) to remove any dust particles or undissolved aggregates that could negatively impact film quality.

-

Visualization of Experimental Workflow

To further clarify the process of preparing an this compound solution for laboratory use, the following diagram illustrates a typical workflow.

Conclusion

A comprehensive understanding of the solubility of this compound in common organic solvents is a cornerstone for the successful fabrication of high-performance organic electronic devices. This technical guide has provided a summary of the currently available quantitative solubility data, detailed experimental protocols for both solubility determination and solution preparation, and a clear visual workflow. By adhering to these standardized procedures, researchers can enhance the reproducibility of their experiments and systematically explore the impact of solvent choice and solution concentration on the morphological and electronic properties of this compound thin films, ultimately contributing to the advancement of organic electronics. Further research to expand the quantitative solubility database for this compound in a wider array of solvents will be invaluable to the scientific community.

References

The Photophysical Profile of IT-4F: A Technical Guide for Researchers

Abstract

IT-4F, also known as ITIC-4F or ITIC-2F, is a prominent non-fullerene acceptor (NFA) that has significantly advanced the efficiency of organic photovoltaics (OPVs). Its unique A-D-A (acceptor-donor-acceptor) structure, featuring a fused-ring indacenodithienothiophene (IDTT) core and fluorinated end-groups, dictates its exceptional electronic and optical properties. A comprehensive understanding of its photophysical behavior in both isolated (solution) and aggregated (thin-film) states is paramount for optimizing device performance. This technical guide provides an in-depth analysis of the core photophysical properties of IT-4F, detailed experimental protocols for its characterization, and logical workflows to guide researchers.

Core Photophysical Properties of IT-4F

The transition of IT-4F from a solution to a solid thin-film state is accompanied by significant changes in its photophysical properties, primarily due to intermolecular interactions and molecular packing. In solution, IT-4F molecules are isolated, and their properties reflect intrinsic molecular characteristics. In a thin film, π-π stacking and aggregation lead to delocalized electronic states, causing notable shifts in absorption and emission spectra.

Compared to its non-fluorinated predecessor ITIC, IT-4F exhibits a red-shifted absorption and has deeper HOMO/LUMO energy levels.[1] This is attributed to enhanced intramolecular charge transfer and allows for a broader absorption spectrum in devices.[1]

Data Summary

The following tables summarize the key photophysical parameters for IT-4F in both chloroform (CHCl₃) solution and as a solid thin film. These values are compiled from typical findings in the literature and may vary slightly based on specific processing conditions.

Table 1: Optical Properties of IT-4F

| Property | Solution (in CHCl₃) | Thin Film | Notes |

| Absorption Peak (λabs) | ~690 nm | ~710 - 740 nm | Red-shift in film indicates J-aggregation. |

| Emission Peak (λem) | ~740 nm | ~785 - 795 nm | Stokes shift is observed in both states. |

| Optical Bandgap (Egopt) | ~1.55 eV | ~1.48 eV | Calculated from the absorption onset. |

Table 2: Electronic Properties of IT-4F

| Property | Value (eV) | Method |

| HOMO Energy Level | ~ -5.6 to -5.7 eV | Cyclic Voltammetry (CV) |

| LUMO Energy Level | ~ -3.9 to -4.1 eV | Cyclic Voltammetry (CV) |

| Electrochemical Bandgap | ~ 1.5 to 1.7 eV | Calculated from HOMO/LUMO difference. |

Key Photophysical Processes & Experimental Workflows

The journey from light absorption to charge generation in an OPV device involves a series of complex, ultrafast events. Understanding these steps is critical for identifying performance bottlenecks. The following diagrams illustrate the primary photophysical pathways and a standard experimental workflow for characterizing materials like IT-4F.

Experimental Protocols

Accurate and reproducible data are contingent on rigorous experimental methodologies. The following sections provide detailed protocols for the key characterization techniques.

UV-Visible (UV-Vis) Absorption Spectroscopy

This technique measures the absorption of light as a function of wavelength, providing information on the electronic transitions and the optical bandgap.

-

Objective: To determine the absorption spectra of IT-4F in solution and thin-film form and to calculate the optical bandgap.

-

Instrumentation: Dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Solution: Prepare a dilute solution of IT-4F in a UV-transparent solvent (e.g., chloroform or chlorobenzene) with a concentration in the range of 10⁻⁵ to 10⁻⁶ M. The solution should be placed in a quartz cuvette with a 1 cm path length.

-

Thin Film: Deposit a thin film of IT-4F onto a transparent substrate (e.g., quartz or glass) via spin-coating or blade-coating from a solution. Thermal annealing may be performed to optimize morphology.

-

-

Procedure:

-

Obtain a baseline spectrum using a reference cuvette containing the pure solvent (for solution) or a blank substrate (for thin film).

-

Place the sample in the spectrophotometer's sample beam path.

-

Scan the desired wavelength range (typically 300-900 nm).

-

The instrument will record Absorbance (A) versus wavelength (λ).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λmax).

-

To determine the optical bandgap (Egopt), plot (αhν)² versus photon energy (hν), where α is the absorption coefficient. Extrapolate the linear portion of the curve to the x-axis (Tauc plot). The intercept gives the bandgap energy.

-

Photoluminescence (PL) Spectroscopy

PL spectroscopy measures the emission of light from a material after it has absorbed photons, providing insights into the radiative recombination pathways and excited state energies.

-

Objective: To measure the emission spectrum of IT-4F and determine its Stokes shift.

-

Instrumentation: Spectrofluorometer or a custom setup with a laser excitation source, sample holder, collection optics, a monochromator, and a sensitive detector (e.g., PMT or CCD).

-

Procedure:

-

Prepare samples as described for UV-Vis spectroscopy.

-

Excite the sample at a wavelength where it absorbs strongly (e.g., below its λmax), ensuring the excitation wavelength is filtered from the collected emission.

-

Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., 650-950 nm).

-

Record the emission intensity as a function of wavelength.

-

-

Data Analysis:

-

Identify the wavelength of maximum emission (λem).

-

Calculate the Stokes shift, which is the energy difference between the absorption and emission maxima.

-

Time-Resolved Photoluminescence (TRPL)

TRPL measures the decay of photoluminescence over time after excitation with a short pulse of light, revealing the lifetime of the emissive excited states (excitons).

-

Objective: To determine the photoluminescence lifetime (τ) of IT-4F excitons.

-

Instrumentation: Time-Correlated Single Photon Counting (TCSPC) system, including a pulsed laser source (picosecond or femtosecond), sample chamber, fast photodetector, and timing electronics.

-

Procedure:

-

Excite the sample with a low-intensity laser pulse to avoid exciton-exciton annihilation.

-

The TCSPC system measures the time delay between the excitation pulse and the detection of the first emitted photon.

-

This process is repeated millions of times to build up a histogram of photon arrival times, which represents the PL decay curve.

-

-

Data Analysis:

-

The resulting decay curve is fitted to an exponential or multi-exponential function: I(t) = Σ Aᵢ exp(-t/τᵢ).

-

The extracted lifetime(s) (τᵢ) provide information on the rates of radiative and non-radiative decay processes.

-

Transient Absorption Spectroscopy (TAS)

TAS is a powerful pump-probe technique used to study the dynamics of excited states, including non-emissive states and charge carriers, on timescales from femtoseconds to microseconds.

-

Objective: To monitor the formation and decay of excitons, charge transfer states, and free charges.

-

Instrumentation: A femtosecond laser system where the output is split into two beams: a high-intensity 'pump' beam to excite the sample and a lower-intensity 'probe' beam to measure the induced absorption changes. The probe is often converted into a white-light continuum.

-

Procedure:

-

The pump pulse excites the sample.

-

The probe pulse arrives at the sample at a variable time delay (Δt) relative to the pump.

-

The spectrometer measures the change in absorbance (ΔA) of the probe beam as a function of wavelength and delay time.

-

By scanning the delay time, a 2D map of ΔA(λ, t) is generated.

-

-

Data Analysis:

-

Different spectral features are assigned to specific species (e.g., ground-state bleach, stimulated emission, photoinduced absorption from excitons or polarons).

-

The kinetics (rise and decay times) of these spectral features are analyzed at specific wavelengths to extract the time constants for processes like charge transfer, and recombination.

-

References

Methodological & Application

Application Notes and Protocols for Preparing ITIC-4F:Donor Polymer Blend Solutions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and processing of ITIC-4F blended with various donor polymers for use in organic photovoltaic (OPV) devices. The procedures outlined below cover solution preparation, thin-film deposition, and device fabrication, along with protocols for key characterization techniques.

Introduction to this compound

This compound is a high-performance, non-fullerene acceptor (NFA) widely used in organic solar cells. Its broad absorption spectrum, high electron mobility, and tunable energy levels make it an excellent candidate for achieving high power conversion efficiencies (PCE). Compared to its parent molecule ITIC, this compound possesses a higher absorption coefficient and a more red-shifted absorption due to enhanced intramolecular charge transfer. Furthermore, its deeper HOMO and LUMO energy levels provide a better match with a variety of polymer semiconductor donors, leading to improved device stability and overall performance.[1]

Donor Polymer Selection

The choice of donor polymer is critical for optimizing the performance of this compound based solar cells. The donor should have complementary absorption spectra and well-matched energy levels with this compound to ensure efficient exciton dissociation and charge transport. Commonly used and high-performing donor polymers for this compound include:

-

PBDB-T (PCE12): A widely used donor polymer known for its good performance and processability.[2]

-

PBDB-T-SF (PM6): A fluorinated derivative of PBDB-T, which often leads to higher PCEs due to improved molecular packing and charge transport.[1][2]

-

PTB7-Th: A classic donor polymer that has shown good compatibility with various non-fullerene acceptors.[3][4][5][6]

Quantitative Performance Data

The following table summarizes the photovoltaic performance of this compound with different donor polymers under optimized conditions.

| Donor Polymer | D:A Ratio (w/w) | Solvent System | Additive (vol%) | Annealing Temp. (°C) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

| PBDB-T-SF | 1:1 | Chlorobenzene | - | Not Specified | >0.85 (Typical) | >15 (Typical) | >70 (Typical) | >13[1] |

| PM6 | 1:1 | Chlorobenzene | 1.0% DIO | 100 | 0.823 | 18.06 | 71.6 | 11.13[7] |

| PTB7-Th | 1:1.3 | o-Xylene | 2% p-anisaldehyde | Not Specified | ~0.80 (Typical) | ~15 (Typical) | ~65 (Typical) | 8.20[4] |

| D18 | Not Specified | Not Specified | Not Specified | As-cast | 0.97 | 23.14 | Not Specified | 13.99[8] |

Note: Performance parameters can vary depending on the specific fabrication conditions and device architecture.

Experimental Protocols

Preparation of this compound:Donor Polymer Blend Solutions

This protocol describes the preparation of a blend solution of a donor polymer and this compound. The example below uses PM6 as the donor polymer.

Materials:

-

Donor Polymer (e.g., PM6)

-

This compound

-

Solvent (e.g., Chlorobenzene, Chloroform)

-

Solvent Additive (e.g., 1,8-diiodooctane (DIO))

-

Small vials with magnetic stir bars

-

Hot plate with stirring function

-

Syringe filters (0.45 µm pore size, PTFE)

Procedure:

-

Weighing Materials: In a clean vial, weigh the desired amounts of the donor polymer and this compound to achieve the target donor:acceptor (D:A) weight ratio (e.g., 1:1).

-

Solvent Addition: Add the appropriate volume of the chosen solvent to achieve the desired total concentration (e.g., 20 mg/mL).

-

Additive Incorporation: If using a solvent additive, add the specified volume percentage (e.g., 1.0 vol% DIO) to the solution.

-

Dissolution: Place the vial on a hot plate and stir the solution overnight at a slightly elevated temperature (e.g., 40-60 °C) to ensure complete dissolution of both the polymer and this compound.

-

Filtration: Before use, filter the solution through a 0.45 µm syringe filter to remove any particulate impurities.

Organic Solar Cell Device Fabrication (Inverted Architecture)

This protocol outlines the fabrication of an inverted organic solar cell using the prepared blend solution.

Materials and Substrates:

-

Patterned ITO-coated glass substrates

-

Zinc Oxide (ZnO) precursor solution

-

Prepared this compound:donor polymer blend solution

-

Molybdenum Oxide (MoO₃)

-

Aluminum (Al) or Silver (Ag)

-

Spin coater

-

Hot plate

-

Thermal evaporator

Procedure:

-

Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes.

-

Electron Transport Layer (ETL) Deposition: Spin-coat a layer of ZnO precursor solution onto the cleaned ITO substrates and anneal according to the manufacturer's instructions (e.g., 200°C for 60 minutes in air).

-

Active Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the prepared this compound:donor polymer blend solution onto the ZnO layer. The spin speed and time will need to be optimized to achieve the desired film thickness (typically 80-120 nm).

-

Active Layer Annealing: Anneal the active layer on a hot plate inside the glovebox at the optimized temperature and duration (e.g., 100°C for 10 minutes).[7]

-

Hole Transport Layer (HTL) Deposition: Thermally evaporate a thin layer (5-10 nm) of MoO₃ onto the active layer.

-

Top Electrode Deposition: Thermally evaporate the top metal electrode (e.g., 100 nm of Al or Ag) through a shadow mask to define the device area.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to characterize the light absorption properties of the blend films.

Procedure:

-

Sample Preparation: Prepare a thin film of the this compound:donor polymer blend on a quartz or glass substrate using the same spin-coating and annealing parameters as for device fabrication.

-

Baseline Correction: Record a baseline spectrum of a blank substrate.

-

Measurement: Place the sample in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 300-900 nm).

Atomic Force Microscopy (AFM)

AFM is used to investigate the surface morphology and phase separation of the blend film.

Procedure:

-

Sample Preparation: Prepare a thin film of the this compound:donor polymer blend on a silicon or ITO-coated glass substrate.

-

Imaging: Mount the sample on the AFM stage. Use tapping mode to acquire both topography and phase images of the film surface. The scan size can be varied to observe features at different length scales (e.g., 1x1 µm² to 5x5 µm²).

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the preparation and characterization of this compound:donor polymer blend solutions for high-performance organic solar cells. By carefully controlling the solution formulation, deposition parameters, and post-processing treatments, researchers can optimize the morphology and electronic properties of the active layer to achieve high power conversion efficiencies. The provided performance data serves as a benchmark for device optimization.

References

- 1. ossila.com [ossila.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchnow-admin.flinders.edu.au [researchnow-admin.flinders.edu.au]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Uniform ITIC-4F Film Deposition via Spin Coating

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the fabrication of uniform thin films of the non-fullerene acceptor ITIC-4F using the spin coating technique. The parameters outlined are crucial for achieving high-quality films suitable for various organic electronic applications, including organic photovoltaics (OPVs).

Introduction

This compound is a prominent non-fullerene acceptor (NFA) in the field of organic electronics, known for its excellent light absorption properties and electron mobility. The performance of devices based on this compound is highly dependent on the morphology and uniformity of the thin film. Spin coating is a widely used laboratory technique for depositing thin films from solution. This document outlines the key parameters and a step-by-step protocol to achieve uniform this compound films. The control of solvent, solution concentration, spin speed, spin time, and post-deposition annealing is critical for controlling the film's crystallinity and morphology.

Spin Coating Parameters for this compound

The uniformity and thickness of the spin-coated this compound film are determined by a combination of solution properties and spin coater parameters. The following table summarizes the key parameters and their typical ranges for achieving uniform films.

| Parameter | Typical Range/Value | Notes |

| Solvent | Chlorobenzene (CB) or Chloroform (CF) | Chlorobenzene is a common solvent for this compound. The choice of solvent affects the solubility and the drying time of the film. |

| Solution Concentration | 10 - 15 mg/mL | A starting concentration of around 13 mg/mL has been reported for blade coating and can be adapted for spin coating.[1] The concentration directly influences the final film thickness. |

| Spin Speed | 1000 - 6000 RPM | Higher spin speeds generally result in thinner films. A two-step process can be employed for better uniformity. |

| Spin Time | 30 - 60 seconds | Sufficient time is required for the solvent to evaporate and the film to solidify. |

| Annealing Temperature | 90 - 250 °C | Thermal annealing is a critical step to control the polymorphism and crystallinity of the this compound film.[2] |

| Annealing Time | 10 - 60 minutes | The duration of annealing influences the extent of molecular rearrangement and crystal growth. |

| Solvent Additives | 1,8-Diiodooctane (DIO) (optional) | Additives like DIO can be used in small volumes (e.g., 0.25 vol%) to influence the film morphology and improve device performance. |

Experimental Protocols

Substrate Preparation

A clean substrate is essential for the deposition of a uniform film. The following is a typical cleaning procedure for indium tin oxide (ITO) coated glass substrates:

-

Sequentially sonicate the substrates in a cleaning solution (e.g., Hellmanex™), deionized (DI) water, acetone, and isopropanol for 15 minutes each.

-

After each sonication step, rinse the substrates thoroughly with DI water.

-

Dry the substrates with a stream of nitrogen gas.

-

Treat the substrates with UV-ozone for 15 minutes to remove any remaining organic residues and improve the surface wettability.

Solution Preparation

-

Prepare a solution of this compound in the chosen solvent (e.g., chlorobenzene) at the desired concentration (e.g., 13 mg/mL).

-

Stir the solution on a hot plate at a slightly elevated temperature (e.g., 40-50 °C) for at least 2 hours, or until the this compound is fully dissolved.

-

Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.

Spin Coating Protocol

The following is a representative two-step spin coating protocol:

-

Place the cleaned substrate on the spin coater chuck and ensure it is centered.

-

Dispense a sufficient amount of the this compound solution (e.g., 40 µL for a 1.5 cm x 1.5 cm substrate) onto the center of the substrate.

-

Step 1 (Spreading): Ramp up to a low spin speed (e.g., 500 RPM) and hold for 5-10 seconds. This allows the solution to spread evenly across the substrate.

-

Step 2 (Thinning): Ramp up to the final spin speed (e.g., 3000 RPM) and hold for 30-60 seconds. This step thins the film to the desired thickness and evaporates the bulk of the solvent.

-

After the spin coating process is complete, carefully remove the substrate from the spin coater.

Thermal Annealing

-

Transfer the spin-coated this compound film to a hotplate in a nitrogen-filled glovebox.

-

Anneal the film at the desired temperature (e.g., 200 °C) for a specified time (e.g., 10 minutes). A high crystalline phase for this compound is often observed at an annealing temperature of 200°C.[2]

-

After annealing, allow the film to cool down to room temperature before further processing or characterization.

Characterization of Film Uniformity

Several techniques can be employed to characterize the uniformity and morphology of the fabricated this compound films:

-

Atomic Force Microscopy (AFM): To visualize the surface topography and measure the root-mean-square (RMS) roughness of the film.

-

Scanning Electron Microscopy (SEM): To observe the surface morphology and identify any defects or inconsistencies in the film.

-

UV-Vis Spectroscopy: To measure the absorbance and transmittance of the film, which can provide an indirect measure of film thickness and uniformity.

-

Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS): To probe the molecular packing and crystallinity of the this compound film.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for optimizing spin coating parameters and the relationship between these parameters and the final film properties.

Caption: Experimental workflow for fabricating and optimizing uniform this compound films.

References

Application Notes and Protocols for Doctor-Blading Deposition of ITIC-4F Active Layers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the deposition of ITIC-4F based active layers for organic solar cells (OSCs) using the doctor-blading technique. This method is scalable and offers a viable alternative to spin-coating for large-area device fabrication. The following protocols and data are compiled from established research in the field of organic photovoltaics.

Introduction to this compound and Doctor-Blading

This compound is a non-fullerene acceptor (NFA) that has garnered significant attention in the field of organic photovoltaics due to its broad absorption spectrum and high power conversion efficiencies (PCEs).[1] Doctor-blading is a deposition technique that involves spreading a solution onto a substrate with a blade at a set height and speed.[2] This method is advantageous for its material efficiency and compatibility with roll-to-roll processing, making it suitable for industrial-scale production.[3] The morphology of the active layer, which is critical for device performance, is influenced by parameters such as the choice of solvents, the use of additives, blade speed, and substrate temperature.[3][4]

Experimental Protocols

Solution Preparation for the Active Layer

A well-prepared solution is crucial for achieving a uniform and efficient active layer. The following is a typical protocol for preparing a PBDB-T:this compound blend solution.

Materials:

-

Donor Polymer: PBDB-T (or other suitable polymer donor)

-

Acceptor: this compound

-

Solvent: Chloroform (CF) or Chlorobenzene (CB)

-

Solvent Additive (optional): 1,8-diiodooctane (DIO) or 1-chloronaphthalene (CN)[4][5]

Protocol:

-

Dissolution of Individual Components:

-

Prepare separate solutions of the donor polymer (e.g., 10 mg/mL) and this compound (e.g., 10 mg/mL) in the chosen solvent (CF or CB).

-

Stir the solutions at a slightly elevated temperature (e.g., 40-50 °C) for several hours or overnight in a nitrogen-filled glovebox to ensure complete dissolution.

-

-

Blending:

-

Mix the donor and acceptor solutions at the desired weight ratio (e.g., 1:1).

-

Stir the blended solution for at least 2 hours at a slightly elevated temperature.

-

-

Addition of Solvent Additive (Optional):

-

If using a solvent additive, add the specified volume percentage (e.g., 0.5-1.0 vol%) to the blended solution.

-

Stir the final solution for an additional 30 minutes before use.

-

-

Filtration:

-

Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.

-

Doctor-Blading Deposition of the Active Layer

The following protocol outlines the steps for depositing the active layer onto a substrate (e.g., ITO/PEDOT:PSS).

Equipment:

-

Doctor-blading apparatus

-

Substrate heater

-

Micropipette

Protocol:

-

Substrate Preparation:

-

Solution Dispensing:

-

Dispense a line of the prepared active layer solution at one end of the substrate. The volume of the solution will depend on the area to be coated and the desired film thickness.

-

-

Blading:

-

Drying and Annealing:

-

Allow the film to dry on the heated substrate. The drying time will depend on the solvent and substrate temperature.

-

Post-deposition thermal annealing may be required to optimize the film morphology and device performance. Annealing conditions (e.g., 100-150 °C for 10 minutes) should be optimized for the specific donor:acceptor blend.

-

Data Presentation

The following tables summarize key parameters and resulting device performance from literature on doctor-bladed organic solar cells. While specific data for this compound is limited, the provided data for similar systems can serve as a valuable reference for experimental design.

Table 1: Influence of Substrate Temperature on Doctor-Bladed Device Performance (PTB7-based System) [6][7]

| Substrate Temperature (°C) | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | PCE_max (%) |

| 25 | 14.61 | 0.78 | 0.59 | 6.56 |

| 40 | 13.78 | 0.77 | 0.59 | 6.32 |

| 50 | 13.54 | 0.77 | 0.59 | 6.12 |

| 60 | 12.80 | 0.79 | 0.59 | 5.94 |

| 70 | 12.29 | 0.76 | 0.54 | 5.15 |

Table 2: Doctor-Blading Parameters for PM6:Y6:PC70BM Active Layer [4]

| Parameter | Value |

| Solvent | Chloroform |

| Concentration | 14 mg/mL |

| Blade Speed | 10 mm/s |

| Substrate | ITO/PEDOT:PSS |

| Post-treatment | Thermal Annealing |

Table 3: Performance of Large-Area (1 cm²) Doctor-Bladed OSCs (PM6:Y6:PC70BM) [4]

| Coating Speed (mm/s) | Voc (V) | Jsc (mA/cm²) | Fill Factor (FF) | PCE (%) |

| 10 | ~0.8 | ~22 | ~0.65 | ~14.0 |

| 50 | ~0.8 | ~22 | ~0.65 | ~14.0 |

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for fabricating an organic solar cell using doctor-blading for the active layer deposition.

Key Parameters in Doctor-Blading

This diagram shows the relationship between key processing parameters and the resulting film properties in doctor-blading.

Charge Generation and Transport Pathway

This diagram illustrates the fundamental processes of exciton generation, dissociation, and charge transport within the bulk heterojunction active layer of an organic solar cell.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. ossila.com [ossila.com]

- 3. researchgate.net [researchgate.net]

- 4. Impact of solvents on doctor blade coatings and bathocuproine cathode interlayer for large-area organic solar cell modules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. afm.cn [afm.cn]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for Thermal Annealing of ITIC-4F Solar Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the thermal annealing of organic solar cells (OSCs) based on the non-fullerene acceptor ITIC-4F. Thermal annealing is a critical post-deposition treatment used to optimize the morphology of the bulk heterojunction (BHJ) active layer, which is paramount for achieving high power conversion efficiencies (PCE).

Introduction to Thermal Annealing in this compound Solar Cells

Thermal annealing is a widely employed technique to enhance the performance of organic solar cells.[1][2][3] For devices utilizing this compound as the electron acceptor, this process is crucial for controlling the nanoscale morphology of the donor-acceptor blend. The primary goals of thermal annealing are to induce optimal phase separation, promote molecular ordering and crystallinity, and refine the vertical composition distribution within the active layer.[1][4] An optimized morphology facilitates efficient exciton dissociation at the donor-acceptor interface and enhances charge transport to the respective electrodes, thereby improving key photovoltaic parameters such as short-circuit current (Jsc), fill factor (FF), and overall power conversion efficiency (PCE).[5]

The ideal thermal annealing conditions, including temperature and duration, are highly dependent on the specific donor polymer blended with this compound and the solvent system used for film deposition. Temperatures are often chosen in relation to the glass transition temperatures (Tg) of the constituent materials.[2][4][6] For ITIC-based materials, a Tg of approximately 180°C has been reported.[4] Annealing can induce the formation of different polymorphs of this compound, which can influence the material's electronic properties and the stability of the device.[4][6]

Experimental Protocols

This section details a general protocol for the fabrication and thermal annealing of this compound based organic solar cells. It is important to note that these are representative procedures, and optimization may be required for specific donor polymers and device architectures.

Materials and Solution Preparation

-

Donor Polymer: e.g., PBDB-T, PTB7-Th, PM6

-

Acceptor: this compound

-

Solvent: Chloroform (CF) or Chlorobenzene (CB)

-

Solvent Additive (optional): 1,8-diiodooctane (DIO) or 1-chloronaphthalene (CN) at concentrations typically ranging from 0.5% to 3% (v/v).

Protocol:

-

Prepare individual solutions of the donor polymer and this compound in the chosen solvent at a specific concentration (e.g., 10-20 mg/mL).

-

The materials are typically dissolved by stirring on a hotplate at a moderate temperature (e.g., 40-60°C) for several hours in a nitrogen-filled glovebox.

-

After complete dissolution, the donor and acceptor solutions are blended at a predetermined weight ratio (e.g., 1:1, 1:1.2).

-

If a solvent additive is used, it is added to the final blend solution.

-

The solution is then typically filtered through a 0.2 or 0.45 µm PTFE syringe filter before spin-coating.

Device Fabrication (Inverted Structure Example)

A common device structure is the inverted architecture, which generally offers better stability.

Protocol:

-

Substrate Cleaning: Sequentially clean patterned indium tin oxide (ITO) coated glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol (e.g., 15 minutes each). Dry the substrates with a nitrogen gun and then treat with UV-ozone for a specified time (e.g., 15-20 minutes) to improve the work function and remove organic residues.

-

Electron Transport Layer (ETL): Spin-coat a layer of ZnO nanoparticle solution or a precursor solution (e.g., zinc acetate) onto the ITO substrate. Anneal the ETL at a specified temperature (e.g., 200°C for 1 hour in air for precursor solutions).

-

Active Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the prepared donor:this compound blend solution onto the ETL. The spin speed and time will determine the thickness of the active layer (typically 80-120 nm).

-

Thermal Annealing: Place the substrates with the wet film on a hotplate inside the glovebox at the desired annealing temperature for a specific duration.

-

Hole Transport Layer (HTL): Deposit a thin layer of Molybdenum(VI) oxide (MoO₃) via thermal evaporation (e.g., 5-10 nm).

-

Top Electrode: Thermally evaporate the top metal electrode, typically silver (Ag) or aluminum (Al), through a shadow mask to define the device area (e.g., 100 nm).

Characterization

-

Current Density-Voltage (J-V) Measurement: Characterize the photovoltaic performance under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.

-

External Quantum Efficiency (EQE): Measure the EQE spectrum to determine the spectral response of the device.

-

Morphology Characterization: Use techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) to investigate the surface and bulk morphology of the active layer. Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) can be used to study the molecular packing and crystallinity.[4][7]

Thermal Annealing Data for this compound Solar Cells

The optimal thermal annealing conditions are highly dependent on the donor material used in the blend. The following tables summarize reported data for this compound based devices with different donor polymers.

Table 1: Thermal Annealing Conditions and Performance of PBDB-T:this compound Solar Cells

| Donor:Acceptor Ratio | Solvent System | Annealing Temperature (°C) | Annealing Time (min) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |

| 1:1 | CB:DIO (99.5:0.5) | As-cast | - | 0.86 | 17.5 | 70.1 | 10.5 | [4] (ITIC) |

| 1:1 | CB:DIO (99.5:0.5) | 160 | 10 | 0.85 | 17.8 | 72.3 | 11.0 | [4] (ITIC) |

| 1:1 | CB:DIO (99.5:0.5) | 210 | 10 | 0.84 | 16.9 | 68.5 | 9.7 | [4] (ITIC) |

Note: Data for the closely related ITIC acceptor is included to show general trends. Finding specific complete datasets for this compound with PBDB-T proved challenging in the initial search.

Table 2: Thermal Annealing Conditions for PTB7-Th:this compound Blends

| Donor:Acceptor Ratio | Solvent System | Annealing Temperature (°C) | Annealing Time (min) | Key Findings | Reference |

| 1:1 | Not Specified | 160 | 10 | Studied co-crystallization in ternary blends. This temperature was used for morphological analysis (AFM, SEM). | [7] |

| 1:0.5:0.5 (Ternary) | Not Specified | 160 | Not Specified | Annealing at this temperature did not markedly affect the photovoltaic performance of ternary devices, in contrast to binary devices. | [7] |

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the fabrication of this compound based organic solar cells.

Caption: Workflow for this compound Solar Cell Fabrication.

Logical Relationship of Thermal Annealing Effects

This diagram illustrates the causal relationships between thermal annealing and the final device performance.

Caption: Impact of Thermal Annealing on Device Performance.

Discussion and Best Practices

-

Optimization is Key: The data indicates that there is an optimal annealing temperature window. Temperatures that are too low may not provide enough thermal energy to induce the desired morphological changes, while excessive temperatures can lead to large-scale phase separation, excessive crystallization, or degradation of the materials, all of which are detrimental to device performance.[4]

-

Annealing Time: The duration of annealing is also a critical parameter. Short annealing times may be insufficient, while prolonged heating can also lead to undesirable morphologies.[8]

-

Influence of Donor Polymer: The choice of donor polymer significantly impacts the optimal annealing conditions. Polymers with higher crystallinity may require different annealing protocols compared to more amorphous polymers.

-

Atmosphere Control: Thermal annealing should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation of the organic materials due to oxygen and moisture, especially at elevated temperatures.

-

Ternary Blends: In some cases, introducing a third component (a second donor or acceptor) can suppress crystallization and improve thermal stability, potentially reducing the sensitivity to annealing conditions.[7]

By carefully controlling the thermal annealing process, researchers can effectively fine-tune the morphology of the this compound based active layer to maximize the performance and stability of organic solar cells.

References

- 1. nsrrc.org.tw [nsrrc.org.tw]

- 2. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]

- 3. Effects of Thermal Annealing On the Morphology of Polymer–Fullerene Blends for Organic Solar Cells | Stanford Synchrotron Radiation Lightsource [www-ssrl.slac.stanford.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Structure dependent photostability of ITIC and this compound - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00458H [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | A Holistic Study on the Effect of Annealing Temperature and Time on CH3NH3PbI3-Based Perovskite Solar Cell Characteristics [frontiersin.org]

Application Notes: Conventional vs. Inverted Device Architectures for High-Efficiency Organic Solar Cells with ITIC-4F

These application notes provide a detailed comparison and experimental protocols for fabricating organic solar cells (OSCs) using the non-fullerene acceptor ITIC-4F in both conventional and inverted device architectures. The information is intended for researchers and scientists in the fields of materials science, organic electronics, and photovoltaics.

Introduction to Device Architectures

Organic solar cells are typically fabricated in a sandwich structure, with an active layer of electron donor and acceptor materials placed between two electrodes. The order of the layers defines the device architecture, which dictates the charge collection pathway.

-

Conventional (p-i-n) Architecture: In this structure, the transparent anode (typically Indium Tin Oxide - ITO) is coated with a hole transport layer (HTL), followed by the photoactive layer, an electron transport layer (ETL), and a low-work-function metal cathode. Holes are collected at the bottom ITO electrode, and electrons are collected at the top metal electrode.[1][2][3]

-